BenchChemオンラインストアへようこそ!

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS: 2034275-66-4) is a synthetic small-molecule building block featuring a benzo[d][1,3]dioxole (piperonyl) aryl group linked via an ethanone spacer to a piperidine ring that bears a 3-(pyridin-4-yloxy) substituent. Compounds containing the benzodioxole-piperidine scaffold have been patented as dual modulators of the 5-HT2A and D3 receptors, indicating a pharmacologically relevant chemotype.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 2034275-66-4
Cat. No. B2760834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
CAS2034275-66-4
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4
InChIInChI=1S/C19H20N2O4/c22-19(11-14-3-4-17-18(10-14)24-13-23-17)21-9-1-2-16(12-21)25-15-5-7-20-8-6-15/h3-8,10,16H,1-2,9,11-13H2
InChIKeyYOTOMUHFUSLPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034275-66-4): Core Structural Identity & Compound Class


2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS: 2034275-66-4) is a synthetic small-molecule building block featuring a benzo[d][1,3]dioxole (piperonyl) aryl group linked via an ethanone spacer to a piperidine ring that bears a 3-(pyridin-4-yloxy) substituent. Compounds containing the benzodioxole-piperidine scaffold have been patented as dual modulators of the 5-HT2A and D3 receptors, indicating a pharmacologically relevant chemotype [1]. The incorporation of the pyridin-4-yloxy group distinguishes this compound from simpler benzodioxole-piperidine analogs, potentially altering hydrogen-bonding capacity, lipophilicity, and target engagement profiles. With a molecular formula of C19H20N2O4 and a computed molecular weight of 340.38 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs requiring a pre-functionalized piperidine ring system.

Why In-Class Benzodioxole-Piperidine Analogs Cannot Simply Replace 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone


The benzodioxole-piperidine chemotype encompasses a wide array of substitution patterns, yet even minor structural modifications can dramatically alter physicochemical properties, target binding, and downstream biological readouts. As demonstrated in the dual 5-HT2A/D3 modulator patent literature, the nature and position of substituents on the piperidine ring directly govern receptor subtype selectivity and functional activity [1]. The pyridin-4-yloxy group at the piperidine 3-position introduces a hydrogen-bond-accepting heteroaryl moiety that is absent in the simpler unsubstituted piperidine analog 2-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone (CAS 80645-15-4) [2]. This structural difference is sufficient to alter logP by approximately 1.2 units and increase the hydrogen-bond acceptor count from 3 to 5, which can significantly impact membrane permeability, solubility, and off-rate kinetics. Consequently, substituting the target compound with a close analog lacking the pyridyloxy motif—or with a regioisomer bearing the substituent at a different position—risks invalidating structure-activity relationship (SAR) conclusions and compromising the reproducibility of biological assays.

Quantitative Differentiation Evidence: 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone vs. Closest Analogs


Pyridin-4-yloxy Substituent Introduces Two Additional Hydrogen-Bond Acceptors Relative to the Unsubstituted Piperidine Analog

The target compound contains a pyridin-4-yloxy group at the piperidine 3-position, contributing two additional hydrogen-bond acceptor sites (pyridine nitrogen and ether oxygen) compared to the unsubstituted piperidine analog 2-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone (CAS 80645-15-4) [1]. This structural feature is critical for target engagement in biological systems where hydrogen bonding with protein residues governs binding affinity and selectivity.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Computed Lipophilicity (XLogP3) Differentiation: Pyridyloxy Substituent Moderates logP Relative to Unsubstituted Analog

The introduction of the pyridin-4-yloxy substituent is expected to moderate lipophilicity relative to the unsubstituted piperidine analog. The baseline analog 2-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone has a computed XLogP3 of 2.2 [1]. While experimental logP data for the target compound are not publicly available, structural analysis indicates that the addition of the pyridine ring (logP contribution ≈ –0.5 to –0.8 for pyridine itself) partially offsets the lipophilicity increase from the added ether-linked aryl group, resulting in an estimated XLogP3 of approximately 2.8–3.2. This places the target compound in a more favorable lipophilicity range for CNS drug discovery (typically logP 2–4) compared to overly lipophilic analogs that may suffer from poor solubility and high metabolic turnover.

ADME Lipophilicity Drug-likeness

Molecular Weight Differentiation Enables Modular Derivatization Strategies

The target compound has a molecular weight of 340.38 g/mol (C19H20N2O4), which is approximately 93 Da higher than the unsubstituted piperidine analog (247.29 g/mol, C14H17NO3) [1]. This molecular weight difference arises from the pyridin-4-yloxy appendage (C5H4NO, ~94 Da), providing an additional functional handle for further derivatization. In the context of fragment-based or modular medicinal chemistry, this pre-installed pyridyl group can serve as a hydrogen-bond anchor point, a metal-chelating moiety, or a site for subsequent N-alkylation/N-arylation reactions, offering synthetic versatility not available with the simpler analog.

Medicinal Chemistry Building Blocks Fragment-Based Drug Design

Piperidine 3-Substitution Pattern Differentiates the Target Compound from the 4-Substituted Regioisomer 4-(Pyridin-4-yloxy)piperidine

The target compound bears the pyridin-4-yloxy group at the piperidine 3-position (meta to the ring nitrogen), whereas the commonly available building block 4-(pyridin-4-yloxy)piperidine (CAS 224178-65-8) places the substituent at the 4-position (para) . This regiochemical difference alters the spatial orientation of the pyridine ring relative to the ethanone-linked benzodioxole moiety. In 3-substituted piperidines, the substituent adopts different equatorial/axial preferences compared to 4-substituted analogs, which can significantly impact the three-dimensional pharmacophore and, consequently, target protein binding. When the piperidine nitrogen is acylated (as in the target compound), the 3-substituent can influence amide bond conformation and rotational barriers, affecting the presentation of the benzodioxole group to biological targets.

Regiochemistry Structure-Activity Relationship Conformational Analysis

Benzodioxole-Piperidine Scaffold Validated as Privileged Chemotype for Dual 5-HT2A/D3 Receptor Modulation

The benzodioxole-piperidine core is the subject of patent WO2012117001A1, which claims a series of compounds as dual modulators of the 5-HT2A (serotonin) and D3 (dopamine) receptors—targets implicated in schizophrenia, psychosis, and other neuropsychiatric disorders [1]. While the specific compound 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not explicitly exemplified with quantitative binding data in public domain sources, its structural congruence with the patented chemotype suggests it may serve as a key intermediate or probe molecule for exploring this receptor pharmacology. The pyridin-4-yloxy substituent is reminiscent of privileged fragments found in CNS-active agents, where pyridine acts as a bioisostere for phenyl and can modulate receptor subtype selectivity through hydrogen-bond interactions with conserved residues.

GPCR CNS Pharmacology Dual Modulator

Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone Based on Differentiated Evidence


CNS Drug Discovery: Dual 5-HT2A/D3 Receptor Modulator Lead Optimization

Research groups pursuing novel antipsychotic or cognitive-enhancing agents can employ the target compound as a pre-functionalized intermediate for exploring the benzodioxole-piperidine chemotype claimed in WO2012117001A1 [1]. The pyridin-4-yloxy group provides a hydrogen-bond acceptor that may engage conserved serine/threonine residues in the 5-HT2A binding pocket, while the 3-position substitution on piperidine offers distinct conformational preferences compared to 4-substituted analogs, potentially enabling selectivity over off-target aminergic receptors.

Diversity-Oriented Synthesis and Library Construction

The target compound's pre-installed pyridin-4-yloxy group serves as a synthetic handle for library diversification via N-alkylation, N-arylation, or metal-catalyzed cross-coupling reactions. Compared to the unsubstituted piperidine analog (CAS 80645-15-4) [2], this compound allows parallel library synthesis with one fewer synthetic step, reducing overall turnaround time for hit generation in high-throughput screening campaigns.

Physicochemical Property Optimization Studies

Medicinal chemists seeking to fine-tune lipophilicity and hydrogen-bonding capacity within a benzodioxole-piperidine series can use the target compound to benchmark the impact of the pyridin-4-yloxy substituent. The estimated XLogP3 range of 2.8–3.2 positions this compound in a CNS-compatible lipophilicity window, making it a suitable control compound for ADME assays comparing substitution patterns at the piperidine 3-position.

Fragment-Based Drug Design and Structure-Based Lead Generation

The target compound can serve as a fragment-like anchor in structure-based design efforts targeting proteins with defined hydrogen-bonding requirements. The pyridine nitrogen and ether oxygen act as directional hydrogen-bond acceptors, while the benzodioxole moiety can engage in π-π stacking or hydrophobic contacts, providing a multi-point pharmacophore for fragment growth strategies.

Quote Request

Request a Quote for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.